molecular formula C9H8F2O B168438 2-Allyl-3,6-difluorophenol CAS No. 196519-70-7

2-Allyl-3,6-difluorophenol

Cat. No. B168438
M. Wt: 170.16 g/mol
InChI Key: ORYZHOFSJIJFPZ-UHFFFAOYSA-N
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Description

2-Allyl-3,6-difluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of 2-Allyl-3,6-difluorophenol is not yet fully understood. However, it is believed that this compound works by inhibiting the growth of bacterial cells by disrupting their cell membrane and cell wall.

Biochemical And Physiological Effects

2-Allyl-3,6-difluorophenol has been shown to have several biochemical and physiological effects. For instance, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-induced diseases.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 2-Allyl-3,6-difluorophenol in lab experiments is its ease of synthesis. Additionally, this compound has shown promising results in various experiments, making it an attractive candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires caution when handling and using this compound.

Future Directions

There are several future directions for the study of 2-Allyl-3,6-difluorophenol. One of the potential directions is the study of its potential use as an antibacterial agent, where further studies can be conducted to determine its effectiveness against different bacterial strains. Additionally, further studies can be conducted to determine the potential use of this compound in the treatment of various inflammatory diseases. Finally, the synthesis of new compounds using 2-Allyl-3,6-difluorophenol as a building block can also be explored.
Conclusion:
2-Allyl-3,6-difluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies can be conducted to explore the potential applications of this compound in various fields, including medicine and organic synthesis.

Scientific Research Applications

2-Allyl-3,6-difluorophenol has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic synthesis, where it can be used as a building block for the synthesis of other compounds. Additionally, this compound has been studied for its potential use as an antibacterial agent, where it has shown promising results against various bacterial strains.

properties

CAS RN

196519-70-7

Product Name

2-Allyl-3,6-difluorophenol

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

3,6-difluoro-2-prop-2-enylphenol

InChI

InChI=1S/C9H8F2O/c1-2-3-6-7(10)4-5-8(11)9(6)12/h2,4-5,12H,1,3H2

InChI Key

ORYZHOFSJIJFPZ-UHFFFAOYSA-N

SMILES

C=CCC1=C(C=CC(=C1O)F)F

Canonical SMILES

C=CCC1=C(C=CC(=C1O)F)F

synonyms

Phenol, 3,6-difluoro-2-(2-propenyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13 g 2,5-difluorophenol allyl ether was dissolved in 90 ml N,N-dimethylaniline and stirred at 170° C. for 5 hours in a nitrogen stream. The reaction solution was poured into 10% aqueous hydrogen chloride solution and then extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated The resulting residue was subjected to silica gel chromatography (developing solvent: 7% ethyl acetate/n-hexane) to give 7.8 g of 2-allyl-3,6-difluorophenol as a colorless oil.
Name
2,5-difluorophenol allyl ether
Quantity
13 g
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reactant
Reaction Step One
Quantity
90 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

13 g of 2,5-difluorophenol allyl ether was dissolved in 90 ml of N,N-dimethylaniline. The resulting solution was stirred at 170° C. under nitrogen stream for 5 hours and poured into a 10% aqueous solution of hydrogen chloride. The resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and evaporated. The resutling residue was subjected to silica gel chromatography (developer: 7% ethyl acetate/n-hexane) to give 7.8 g of the title compound as a colorless oil.
Name
2,5-difluorophenol allyl ether
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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